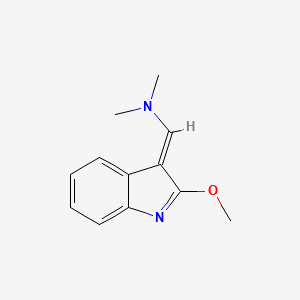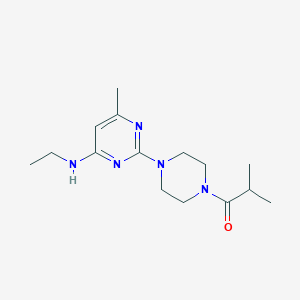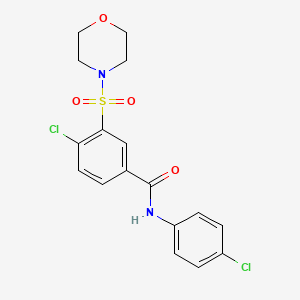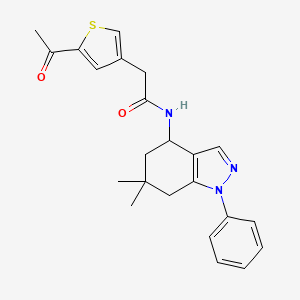
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine, also known as MI, is a chemical compound that belongs to the class of tryptamines. MI has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience.
作用機序
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine acts as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor but to a lesser extent than a full agonist. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to induce a dose-dependent increase in intracellular calcium levels, which is a key signaling pathway in the activation of the 5-HT2A receptor. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been shown to induce a dose-dependent increase in the phosphorylation of the extracellular signal-regulated kinase (ERK), which is a downstream signaling molecule of the 5-HT2A receptor.
Biochemical and Physiological Effects
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to have various biochemical and physiological effects. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to induce a dose-dependent increase in the release of the neurotransmitter glutamate, which is involved in various physiological processes, including cognition and memory. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been shown to induce a dose-dependent increase in the release of the neurotransmitter dopamine, which is involved in various physiological processes, including reward and motivation. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been shown to induce a dose-dependent increase in the release of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction and memory.
実験室実験の利点と制限
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several advantages for lab experiments. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine is stable under various experimental conditions and can be easily synthesized. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can also be used as a fluorescent probe for the detection of serotonin receptors in living cells. However, 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several limitations for lab experiments. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has a low affinity for the 5-HT2A receptor compared to other tryptamines, which may limit its use in pharmacological studies. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine also has a short half-life, which may limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine. One future direction is the development of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine analogs with increased affinity for the 5-HT2A receptor. Another future direction is the study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. The study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on other neurotransmitter systems, including the GABAergic and glutamatergic systems, is also a future direction. The development of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine-based fluorescent probes for the detection of other neurotransmitter receptors is also a future direction. Finally, the study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on various physiological and pathological processes, including mood regulation, cognition, and perception, is a future direction.
Conclusion
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of tryptamines. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A receptor. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been studied for its potential use as a fluorescent probe for the detection of serotonin receptors in living cells. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several advantages for lab experiments, including stability under various experimental conditions and easy synthesis. However, 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several limitations for lab experiments, including a low affinity for the 5-HT2A receptor and a short half-life. There are several future directions for the study of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine, including the development of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine analogs with increased affinity for the 5-HT2A receptor and the study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on other neurotransmitter systems.
合成法
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can be synthesized in several ways, including the condensation of tryptamine with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of tryptamine with formaldehyde and formic acid, followed by reduction with sodium borohydride. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can also be synthesized by the reaction of tryptamine with dimethylamine and formaldehyde.
科学的研究の応用
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in various physiological and pathological processes, including mood regulation, cognition, and perception. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been studied for its potential use as a fluorescent probe for the detection of serotonin receptors in living cells.
特性
IUPAC Name |
(1E)-1-(2-methoxyindol-3-ylidene)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)8-10-9-6-4-5-7-11(9)13-12(10)15-3/h4-8H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKUGDDHXMYMHC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5240446 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)


![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)